4-(4-Methoxyphenyl)-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound features a methoxy group attached to a phenyl ring, which is further connected to a benzopyran structure. The presence of the methoxy group can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2H-1-benzopyran typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of p-anisaldehyde and acetophenone in the presence of a base, such as potassium hydroxide, to form the intermediate product. This intermediate can then undergo cyclization to form the desired benzopyran structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxyphenyl)-2H-1-benzopyran.
Reduction: Formation of 4-(4-Methoxyphenyl)-2H-1,2-dihydrobenzopyran.
Substitution: Formation of various substituted benzopyrans depending on the substituent introduced.
Scientific Research Applications
4-(4-Methoxyphenyl)-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The methoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- 4-Methoxyphenyl isocyanate
- 4-Methoxyphenylacetylene
Uniqueness
4-(4-Methoxyphenyl)-2H-1-benzopyran is unique due to its benzopyran structure combined with a methoxy-substituted phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the benzopyran ring can enhance its stability and reactivity in certain chemical reactions .
Properties
CAS No. |
138330-21-9 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2H-chromene |
InChI |
InChI=1S/C16H14O2/c1-17-13-8-6-12(7-9-13)14-10-11-18-16-5-3-2-4-15(14)16/h2-10H,11H2,1H3 |
InChI Key |
NTYGCDFDPMDKGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCOC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.